[5-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]acetic acid
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Overview
Description
[5-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]acetic acid is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of the difluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]acetic acid can be achieved through several methods. One common approach involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group in acetic acid . Another method involves the use of trifluoroacetic acid to predominantly form 5-difluoromethylpyrazolo derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced difluoromethylation reagents and metal-based methods has streamlined the production process, making it more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
[5-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the difluoromethyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [5-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]acetic acid is used as a building block for the synthesis of more complex molecules.
Biology
The compound has shown potential in biological studies due to its ability to interact with biological targets. It is used in the development of bioactive molecules and pharmaceuticals .
Medicine
In medicine, this compound is explored for its therapeutic potential. Its derivatives have been studied for their antibacterial, antifungal, and antitumor activities .
Industry
Industrially, the compound is used in the production of agrochemicals and other specialty chemicals. Its stability and reactivity make it a valuable component in various industrial applications .
Mechanism of Action
The mechanism of action of [5-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]acetic acid involves its interaction with specific molecular targets. The difluoromethyl group enhances its binding affinity to receptors, leading to various biological effects. The compound can modulate enzymatic activity and influence cellular pathways, making it a potent bioactive molecule .
Comparison with Similar Compounds
Similar Compounds
5-difluoromethylpyrazolo[1,5-a]pyrimidines: These compounds share the difluoromethyl group and exhibit similar biological activities.
7-difluoromethylpyrazolo[1,5-a]pyrimidines: These derivatives also contain the difluoromethyl group and are studied for their diverse biological activities.
Uniqueness
The uniqueness of [5-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]acetic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoromethyl group enhances its stability, lipophilicity, and binding affinity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-[5-(difluoromethyl)-4-methylpyrazol-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O2/c1-4-2-10-11(3-5(12)13)6(4)7(8)9/h2,7H,3H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTMICGHSBCESK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)CC(=O)O)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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